molecular formula C22H21N3O3S B604162 1H-Pyrrolo[2,3-b]pyridin-4-amine, N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)sulfonyl]- CAS No. 1163729-17-6

1H-Pyrrolo[2,3-b]pyridin-4-amine, N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B604162
CAS No.: 1163729-17-6
M. Wt: 407.5g/mol
InChI Key: WAMITPRCVPLCMT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-4-amine, N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)sulfonyl]- is a complex heterocyclic compound. It belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a methoxyphenyl group, and a methylphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a preformed pyridine or pyrazole, the compound can be synthesized through a series of reactions involving halogenation, amination, and sulfonylation .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and triggering various biological pathways. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridin-4-amine derivatives are unique due to their specific substituents, which confer distinct chemical and biological properties. Their ability to interact with a wide range of molecular targets makes them valuable in various fields of research and industry .

Properties

CAS No.

1163729-17-6

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C22H21N3O3S/c1-16-3-9-19(10-4-16)29(26,27)25-14-12-20-21(11-13-23-22(20)25)24-15-17-5-7-18(28-2)8-6-17/h3-14H,15H2,1-2H3,(H,23,24)

InChI Key

WAMITPRCVPLCMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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